molecular formula C16H17ClN6O3 B14478332 Theophylline, 7-(3-(2-chloronicotinamido)propyl)- CAS No. 70454-35-2

Theophylline, 7-(3-(2-chloronicotinamido)propyl)-

Cat. No.: B14478332
CAS No.: 70454-35-2
M. Wt: 376.80 g/mol
InChI Key: CDLRNKHJZAKNNL-UHFFFAOYSA-N
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Description

Theophylline, 7-(3-(2-chloronicotinamido)propyl)- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of a 2-chloronicotinamido group to the theophylline structure, which may enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- typically involves the following steps:

    Starting Material: Theophylline is used as the starting material.

    N-Alkylation: Theophylline undergoes N-alkylation with 3-bromopropylamine to form 7-(3-aminopropyl)theophylline.

    Amidation: The 7-(3-aminopropyl)theophylline is then reacted with 2-chloronicotinic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-(2-chloronicotinamido)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloronicotinamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Theophylline, 7-(3-(2-chloronicotinamido)propyl)- has several scientific research applications:

    Chemistry: Used as a model compound in studies of methylxanthine derivatives and their reactivity.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating respiratory diseases and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- involves several pathways:

    Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.

    Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.

    Histone Deacetylase Activation: The compound may activate histone deacetylase, which can modulate gene expression and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, used primarily for its bronchodilator effects.

    Dyphylline: A theophylline derivative with similar bronchodilator properties but different pharmacokinetics.

    Caffeine: Another methylxanthine with stimulant effects on the central nervous system.

Uniqueness

Theophylline, 7-(3-(2-chloronicotinamido)propyl)- is unique due to the presence of the 2-chloronicotinamido group, which may enhance its pharmacological profile and provide additional therapeutic benefits compared to other methylxanthine derivatives.

Properties

CAS No.

70454-35-2

Molecular Formula

C16H17ClN6O3

Molecular Weight

376.80 g/mol

IUPAC Name

2-chloro-N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H17ClN6O3/c1-21-13-11(15(25)22(2)16(21)26)23(9-20-13)8-4-7-19-14(24)10-5-3-6-18-12(10)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,24)

InChI Key

CDLRNKHJZAKNNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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